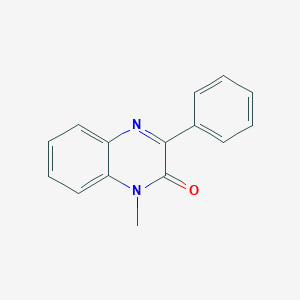

1-methyl-3-phenyl-2(1H)-quinoxalinone

説明

特性

分子式 |

C15H12N2O |

|---|---|

分子量 |

236.27 g/mol |

IUPAC名 |

1-methyl-3-phenylquinoxalin-2-one |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10H,1H3 |

InChIキー |

XWBFKTDOMCTTDQ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |

正規SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |

製品の起源 |

United States |

化学反応の分析

Decarboxylative C–H Acylation via Dual Catalysis

This visible-light-mediated reaction enables regioselective acylation at the C3 position using α-oxo-2-phenylacetic acids under Pd/photoredox dual catalysis .

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (7.5 mol %) + fluorescein (photocatalyst)

-

Oxidant: tert-Butyl peroxybenzoate (TBPB, 8 equiv)

-

Solvent: Ethanol, 25°C under 24W blue LEDs

Substrate Scope & Yields

| Quinoxalinone Substituent (Ring B) | Acylating Agent (R) | Product Yield (%) |

|---|---|---|

| p-OMe | PhCO | 92 |

| p-Me | PhCO | 89 |

| p-Cl | PhCO | 78 |

| m-F | 4-MeOPhCO | 85 |

| 3-Thiophene | PhCO | 70 |

Key Observations

-

Electron-donating groups (e.g., -OMe, -Me) enhance yields compared to electron-withdrawing groups (-Cl, -F)

-

Steric hindrance at the ortho-position of Ring B reduces reactivity (yields <20%)

Radical-Mediated C–H Vinylation

Metal-free C3–H vinylation occurs with alkenes using (NH₄)₂S₂O₈ as an oxidant, forming 3-vinylated derivatives .

Mechanistic Pathway

-

Radical Initiation: (NH₄)₂S₂O₈ → 2 SO₄⁻·

-

Alkene Activation: SO₄⁻· abstracts H from alkene → vinyl radical

-

Radical Addition: Vinyl radical adds to C3 of quinoxalinone

-

Oxidation/Deprotonation: Forms final vinylated product

Representative Examples

| Alkene | Product Structure | Yield (%) |

|---|---|---|

| Styrene | 3-Styrylquinoxalinone | 68 |

| 4-Methylstyrene | 3-(4-Methylstyryl)quinoxalinone | 62 |

| 4-Chlorostyrene | 3-(4-Chlorostyryl)quinoxalinone | 55 |

Limitations

Photochemical Thioalkylation

Photoinduced radical cascades with aryl disulfides and styrenes yield thioalkylated derivatives .

Optimized Conditions

-

Light Source: 456 nm LED

-

Solvent: THF or EtOAc

-

Reagents: Aryl disulfide (2 equiv), styrene (4 equiv)

Solvent Effect on Yield

| Solvent | Yield (%) |

|---|---|

| THF | 63 |

| EtOAc | 60 |

| MeCN | 42 |

| DCE | 17 |

Product Example

Michael Addition Reactions

The thione derivative (1-methyl-3-phenylquinoxaline-2-thione) undergoes chemoselective S-alkylation with acrylates :

Reaction Scheme

textQuinoxaline-thione + CH₂=CHCOOR → 3-((ROCOCH₂CH₂S)-quinoxalinone

Representative Products

| Acrylate Derivative | R Group | Yield (%) |

|---|---|---|

| Methyl acrylate | OMe | 65 |

| Acrylamide | NH₂ | 60 |

| Acrylonitrile | CN | 58 |

Nucleophilic Substitutions & Condensations

1-methyl-3-phenyl-2(1H)-quinoxalinone participates in:

-

Hydrazone Formation: Reacts with hydrazines to yield hydrazones (e.g., for antitumor applications)

-

Schiff Base Synthesis: Condenses with aldehydes/ketones under acidic conditions

-

Urea Derivatives: Reacts with isocyanates to form urea-linked analogs

Electrochemical Reduction

The pyrazine ring undergoes two-electron reduction, forming dihydroquinoxalinones, as confirmed by cyclic voltammetry .

Reduction Potential

Critical Analysis of Reactivity Trends

-

Electronic Effects: Electron-rich quinoxalinones exhibit higher reactivity in radical and catalytic reactions

-

Steric Effects: Ortho-substituents on Ring B significantly hinder reaction progress

-

Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance radical-mediated reactions

This compound’s multifunctional reactivity positions it as a valuable scaffold in medicinal chemistry and materials science.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Alkyl and Aryl Substituents

The substitution pattern on the quinoxalinone core profoundly influences physicochemical and biological properties. Key analogues include:

- Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (e.g., methyl → octyl) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Aromatic vs. Saturated Cores : Saturation of the C3–C4 bond (e.g., 3,4-dihydro derivatives) reduces planarity, altering electronic properties and biological targets .

Derivatives with Functional Group Modifications

Functional groups at C5, C6, or C7 positions modulate reactivity and bioactivity:

- Key Observations: Electron-Withdrawing Groups (EWGs): Nitro or bromo substituents increase electrophilicity, favoring nucleophilic aromatic substitution but may introduce toxicity . Electron-Donating Groups (EDGs): Amino or alkylamino groups enhance solubility and intermolecular interactions, improving drug-likeness .

Positional Isomerism and Regioselectivity Effects

Regioselectivity in nitration, sulfonation, or condensation reactions is critical for isomer formation:

- Condensation: 4-Benzoyl-1,2-phenylenediamine reacts with sodium pyruvate to yield 6-benzoyl-3-methyl-2(1H)-quinoxalinone (60%) as the major product, while the 7-benzoyl isomer forms in 30% yield due to steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-3-phenyl-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine with glyoxylic acid derivatives under reflux in n-butanol. For example, substituting glyoxylic acid with methylglyoxylate can introduce the methyl group at the N1 position. Key steps include:

- Refluxing for 5 hours to ensure cyclization.

- Recrystallization from DMF-ethanol (3:7 v/v) to achieve high purity .

- Monitoring reaction progress via TLC and characterizing products using NMR and IR spectroscopy (e.g., ~10.5 ppm for NH in IR) .

Q. How is the crystal structure of 1-methyl-3-phenyl-2(1H)-quinoxalinone determined, and what conformational features are notable?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 193 K reveals:

- Monoclinic symmetry with two independent molecules per asymmetric unit.

- Dihedral angles between the phenyl ring and quinoxaline core: 19.3° and 30.4°, indicating steric twisting.

- Mean C–C bond length of 1.395 Å, consistent with aromatic systems. Refinement parameters: , , data-to-parameter ratio = 14.3 .

Q. What in vivo models are used to evaluate the neuropharmacological effects of quinoxalinone derivatives?

- Methodological Answer :

- Anxiolytic activity : Elevated Plus Maze (EPM) test in Wistar rats, measuring time spent in open arms vs. diazepam controls.

- Antidepressant activity : Forced Swim Test (FST), assessing immobility reduction compared to clomipramine.

- Doses: 30 mg/kg (i.p.) for quinoxalinones vs. 1–2 mg/kg for reference drugs. Note: Locomotor activity must be concurrently tested (e.g., Open Field Test) to rule out false positives .

Advanced Research Questions

Q. How do substituent electronic effects influence the biological activity of quinoxalinone derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., NO at C6) enhance anxiolytic/antidepressant activity by modulating AMPA receptor antagonism. For example:

- 6-Nitro-2(1H)-quinoxalinone (NQu) shows comparable efficacy to diazepam in EPM () due to improved receptor binding .

- Computational docking (e.g., AutoDock Vina) identifies key interactions: H-bonding between the quinoxalinone carbonyl and Arg485 of AMPA receptors .

Q. What strategies address regioselectivity challenges in C–H functionalization of quinoxalinones?

- Methodological Answer :

- Nitration : Use tert-butyl nitrite in CHCN at 60°C for C7-selective nitration (40% yield). Avoid oxidants like KSO, which reduce selectivity .

- Alkylation : Optimize base (KCO) and solvent (DMF) for N1 vs. N4 selectivity. For example, benzyl chloride reacts preferentially at N1 due to steric hindrance at N4 .

Q. How can DFT calculations resolve contradictions in spectroscopic vs. crystallographic data for quinoxalinone derivatives?

- Methodological Answer :

- Perform geometry optimization (B3LYP/6-311+G(d,p)) to compare calculated vs. experimental bond lengths/angles.

- For 3-methyl derivatives, DFT predicts planarity (dihedral ≤28°), validated by SC-XRD. Discrepancies in NH vibrational frequencies (IR) may arise from crystal packing effects .

Q. What synthetic innovations improve sustainability in quinoxalinone synthesis?

- Methodological Answer :

- Replace n-butanol with deep eutectic solvents (e.g., choline chloride/urea) to reduce waste.

- Achieve 85% yield in Fischer indole reactions via solvent-free microwave-assisted protocols .

Data Contradiction Analysis

Q. Why do some quinoxalinones show divergent anxiolytic vs. antidepressant activities despite structural similarity?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。